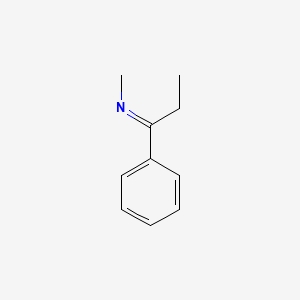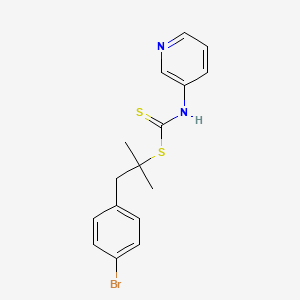
Carbonimidodithioic acid, 3-pyridinyl-, (4-bromophenyl)methyl 1-methylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonimidodithioic acid, 3-pyridinyl-, (4-bromophenyl)methyl 1-methylethyl ester is a complex organic compound with a unique structure that includes a pyridine ring, a bromophenyl group, and a carbonimidodithioic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonimidodithioic acid, 3-pyridinyl-, (4-bromophenyl)methyl 1-methylethyl ester typically involves multi-step organic reactions. One common method includes the reaction of 3-pyridinyl carbonimidodithioic acid with (4-bromophenyl)methyl 1-methylethyl ester under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Carbonimidodithioic acid, 3-pyridinyl-, (4-bromophenyl)methyl 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction could produce alcohols or amines.
Scientific Research Applications
Carbonimidodithioic acid, 3-pyridinyl-, (4-bromophenyl)methyl 1-methylethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Carbonimidodithioic acid, 3-pyridinyl-, (4-bromophenyl)methyl 1-methylethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.
1,4-Dihydropyridines: These compounds share structural similarities and are studied for their anticancer activity.
Uniqueness
Carbonimidodithioic acid, 3-pyridinyl-, (4-bromophenyl)methyl 1-methylethyl ester is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its distinct structure allows for a wide range of chemical reactions and interactions, making it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
34763-45-6 |
|---|---|
Molecular Formula |
C16H17BrN2S2 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
[1-(4-bromophenyl)-2-methylpropan-2-yl] N-pyridin-3-ylcarbamodithioate |
InChI |
InChI=1S/C16H17BrN2S2/c1-16(2,10-12-5-7-13(17)8-6-12)21-15(20)19-14-4-3-9-18-11-14/h3-9,11H,10H2,1-2H3,(H,19,20) |
InChI Key |
KMQGLHWSQLCCEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)Br)SC(=S)NC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


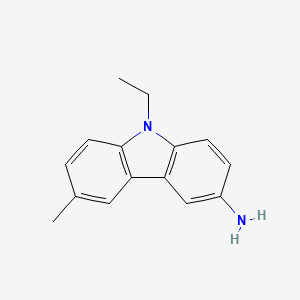
![6-Methyl-3-[(1E)-N-(4-methylphenyl)ethanimidoyl]-2H-pyran-2,4(3H)-dione](/img/structure/B14680463.png)
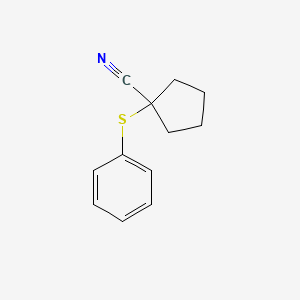
![4-[2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14680472.png)
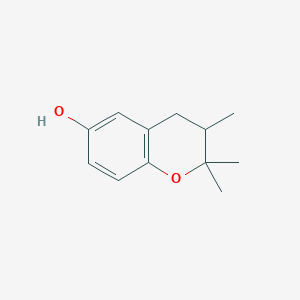
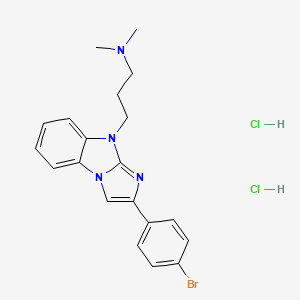
![[(2-Anilino-2-oxoethyl)(4-methoxyphenyl)amino]acetic acid](/img/structure/B14680485.png)

![ethene;(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;prop-1-ene;prop-2-enenitrile;styrene](/img/structure/B14680491.png)

![(2S)-2-[(8R,9S,10S,13S,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid](/img/structure/B14680505.png)
![N,N-dimethyl-4-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]aniline](/img/structure/B14680506.png)

